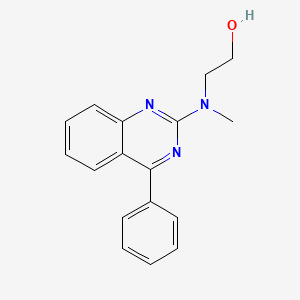

2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol

Description

Properties

IUPAC Name |

2-[methyl-(4-phenylquinazolin-2-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20(11-12-21)17-18-15-10-6-5-9-14(15)16(19-17)13-7-3-2-4-8-13/h2-10,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOYIJCUESEXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is to couple anthranilic acid derivatives with the appropriate acid chloride to generate substituted anthranilates, which then undergo cyclization by treatment with acetic anhydride under reflux conditions . The resulting benzoxazinones are treated with ammonia solution to afford the quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that quinazoline derivatives, including 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol, exhibit notable anticancer properties. These compounds have been shown to inhibit specific enzymes and pathways associated with cancer cell proliferation. For instance, studies demonstrate that certain quinazoline derivatives can selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology.

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic properties. In a study involving N-substituted phenylquinazolin-4-amines, derivatives were synthesized and tested for their efficacy in reducing inflammation and pain in rodent models. The results showed comparable activity to standard anti-inflammatory drugs like Indomethacin, indicating that this compound may serve as a lead compound for developing new analgesics .

Biological Research

Mechanistic Studies

The compound's mechanism of action is an area of active research. It is believed to interact with specific molecular targets in cancer cells, leading to apoptosis (programmed cell death). Understanding these interactions could pave the way for more effective cancer therapies that utilize this compound or its derivatives .

Enzyme Inhibition

Inhibitory effects on certain enzymes involved in metabolic pathways have been documented. This characteristic makes the compound a candidate for further studies aimed at developing enzyme inhibitors that could be utilized in treating diseases linked to enzyme overactivity .

Industrial Applications

Synthesis of Agrochemicals

Beyond medicinal applications, this compound can serve as a building block in synthesizing agrochemicals. Its structural properties allow it to be modified into various formulations useful for pest control and crop protection .

Comprehensive Data Table

Case Studies

-

Anticancer Activity Study

A recent study evaluated the anticancer effects of various quinazoline derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, showcasing the compound's potential as a therapeutic agent against multiple cancer types. -

Anti-inflammatory Efficacy Assessment

In a controlled trial assessing anti-inflammatory effects, the compound demonstrated reduced inflammation markers in animal models compared to untreated controls. This study supports its application as a potential treatment for inflammatory diseases. -

Industrial Application Evaluation

A study focusing on the synthesis of agrochemicals highlighted the versatility of quinazoline derivatives, including the compound . The research outlined successful modifications leading to effective pest control agents.

Mechanism of Action

The mechanism of action of 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol involves its interaction with molecular targets such as enzymes or receptors. The quinazoline ring system is known to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- 2-[(2-Chloroquinazolin-4-yl)amino]ethanol (3a): Chlorine at the 2-position of quinazoline instead of methyl-phenylamino. Synthesized via reflux of 2-chloroquinazoline with aminoethanol (88% yield, m.p. 189–192°C) .

- 2-{[2-(Benzylamino)quinazolin-4-yl]amino}ethan-1-ol (4a): Benzylamino substituent at the 2-position. Synthesized by reacting 3a with phenylmethanamine (reflux, 24 h) .

- 4-Chloro-2-(6-chlorobenzo[d][1,3]dioxol-5-ylmethylthio)-5-methyl-N-(4-phenylquinazolin-2-yl)benzenesulfonamide (12) : Incorporates a sulfonamide group and complex aromatic substituents (m.p. 112–116°C, 43% yield) .

- 2-[(4-Methoxybenzyl)amino]ethanol: Methoxybenzyl group instead of quinazoline; lower molecular complexity (molecular weight 195.26) .

Physicochemical Properties

Key Research Findings

- Substituent Effects: Electron-withdrawing groups (e.g., chlorine in 3a) increase reactivity in nucleophilic substitutions but may reduce solubility.

- Yield Optimization: Reactions with aminoethanol typically achieve higher yields (>88%) compared to multi-step syntheses involving sulfonamides (43–55%) .

- Thermal Stability : Decomposition observed in sulfonamide derivatives (e.g., Compound 13 at 232–235°C) suggests that the target compound’s stability depends on substituent electronic effects .

Biological Activity

2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a quinazoline moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.34 g/mol. The structure includes a quinazoline ring substituted at the 4-position with a phenyl group and an aminoethanol side chain at the 2-position. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The quinazoline core is known to inhibit various enzymes and receptors involved in critical signaling pathways:

- Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell proliferation, leading to reduced tumor growth.

- Receptor Modulation : It can interact with receptors that regulate apoptosis, potentially promoting programmed cell death in malignant cells.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit substantial anticancer properties. In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast cancer) | 5.0 | Induction of apoptosis |

| HEPG2 (Liver cancer) | 3.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung cancer) | 4.8 | Inhibition of PI3K signaling pathway |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have reported moderate to good activity against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory effects. Preliminary studies indicate that this compound may reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Antitumor Activity : A recent study evaluated the antitumor activity of various quinazoline derivatives, including our compound, against multiple cancer cell lines. The results demonstrated that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased levels of cleaved PARP and caspase activation .

- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial efficacy of quinazoline derivatives against resistant strains of bacteria. The study highlighted the potential of this compound as an alternative treatment option for infections caused by multidrug-resistant organisms .

Q & A

Q. What are the common synthetic routes for 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step procedure involving refluxing intermediates in toluene or ethanol with catalysts like triethylamine can yield the target compound. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product, achieving yields up to 88% .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

Q. How can researchers determine the solubility profile of this compound?

Solubility is assessed using the shake-flask method in solvents like ethanol, DMSO, or water. HPLC with gradient elution (e.g., acetonitrile/water) can quantify solubility under physiological conditions .

Q. What in vitro assays are suitable for evaluating its biological activity?

Common assays include:

- MTT assays to test cytotoxicity against cancer cell lines .

- Enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets .

- Fluorescence-based binding assays to assess interactions with DNA or proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of parameters is essential:

- Temperature : Higher temperatures (e.g., 100°C) enhance reaction rates but may require controlled reflux to avoid side products .

- Catalysts : Triethylamine or acetic acid can accelerate condensation reactions .

- Solvent polarity : Ethanol or DMF balances solubility and reactivity for intermediates .

Q. What role does computational modeling play in studying its interactions?

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like enzymes or receptors .

- Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes under physiological conditions .

- QSAR models correlate structural features (e.g., substituent electronegativity) with bioactivity .

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

- Multi-technique validation : Cross-reference NMR, IR, and X-ray data to confirm bond assignments .

- Crystallography : Resolve ambiguities in stereochemistry or tautomerism via single-crystal analysis .

- High-resolution mass spectrometry (HR-MS) to verify molecular formula .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Substituent modification : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to the quinazoline or phenyl rings .

- Bioisosteric replacement : Replace the ethanol moiety with morpholine or pyrazoline derivatives to enhance bioavailability .

Q. What purification challenges arise, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.